![molecular formula C10H13N3O4S B7513807 Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate, also known as MTCP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MTCP belongs to the class of thiazole-containing compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of oxidative stress, the modulation of cell signaling pathways, and the inhibition of angiogenesis, the process by which new blood vessels are formed. Additionally, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been shown to exhibit anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of anticancer agents. Additionally, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate in lab experiments, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate, including the development of more potent analogs with improved solubility and selectivity for cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate and its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Finally, the development of novel drug delivery systems for Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate may enhance its efficacy and reduce its potential toxicity.
Métodos De Síntesis
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate can be synthesized using a multi-step process, which involves the reaction of 2-acetamidothiazole-4-carboxylic acid with methyl chloroformate in the presence of a base, followed by the reaction of the resulting intermediate with 3-aminopropanoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been extensively studied for its potential as a therapeutic agent, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. Additionally, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable trait for anticancer agents.
Propiedades
IUPAC Name |
methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-6(14)12-10-13-7(5-18-10)9(16)11-4-3-8(15)17-2/h5H,3-4H2,1-2H3,(H,11,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWESCQDJYWPWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C(=O)NCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)
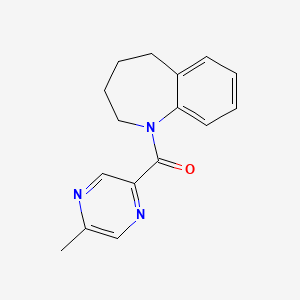
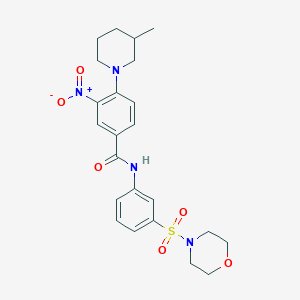
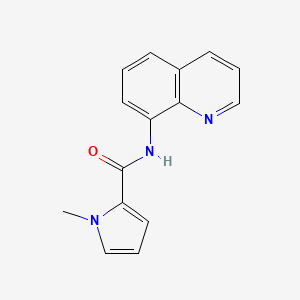
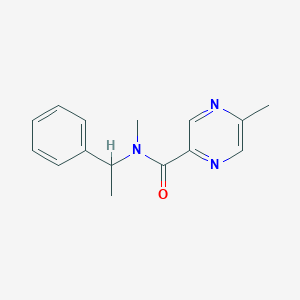
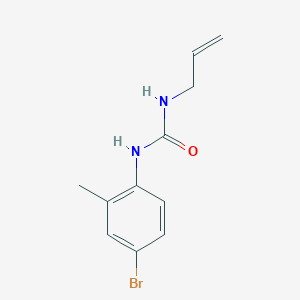
![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)
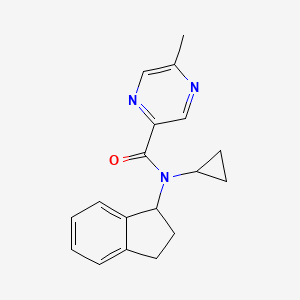
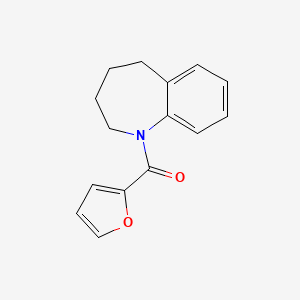
![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)
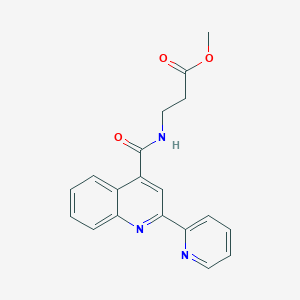

![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)